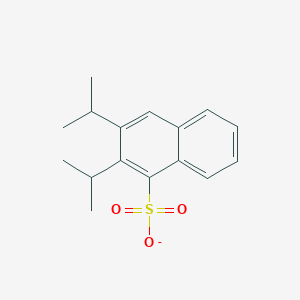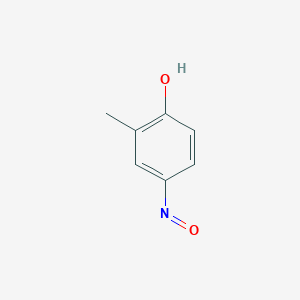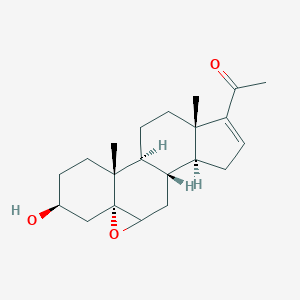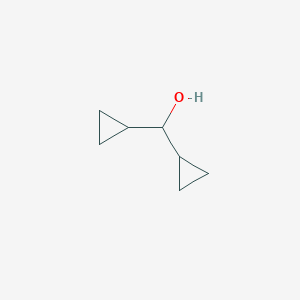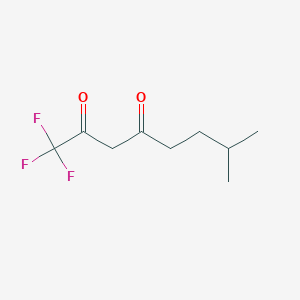
2,4-Octanedione, 1,1,1-trifluoro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Acetylacetone trifluoromethyl ketone, is a colorless liquid that is soluble in organic solvents and has a strong odor. In
Mechanism of Action
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is not fully understood. However, it is believed that the trifluoromethyl group on the molecule plays a crucial role in its reactivity. The trifluoromethyl group is highly electron-withdrawing, which makes the molecule more acidic and reactive towards nucleophiles. This property has been exploited in various reactions, such as the Michael addition reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant properties, which may have potential applications in the field of medicine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- in lab experiments is its high reactivity towards nucleophiles. This property makes it a useful tool for studying various reactions. However, its strong odor and potential toxicity may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the study of its potential applications in the field of medicine, such as its antioxidant properties. Additionally, the use of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- as a fluorescent probe for detecting metal ions may have potential applications in the field of environmental monitoring.
Conclusion:
In conclusion, 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its high reactivity towards nucleophiles and potential applications in various scientific fields make it a useful tool for studying various reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis method of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- involves the reaction of trifluoroacetic anhydride with acetylacetone in the presence of a catalyst. The reaction yields a product that can be purified through distillation or chromatography. The purity of the product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, such as the aldol condensation and Michael addition reactions. In materials science, it has been used as a precursor for the synthesis of metal oxide nanoparticles. In biochemistry, it has been used as a tool for studying enzyme kinetics and as a fluorescent probe for detecting metal ions.
properties
CAS RN |
14189-31-2 |
|---|---|
Product Name |
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- |
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Other CAS RN |
14189-31-2 |
synonyms |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



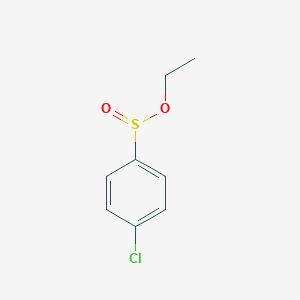
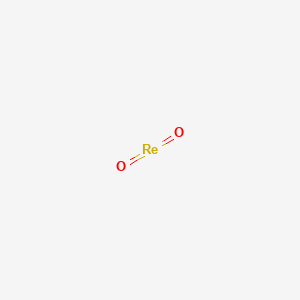
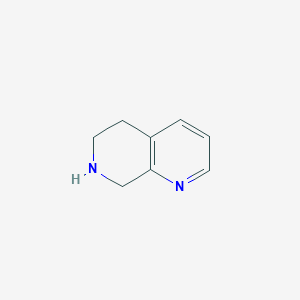
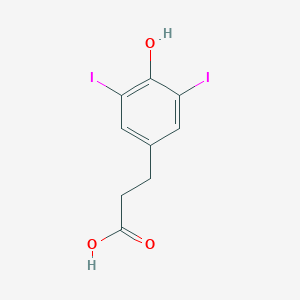
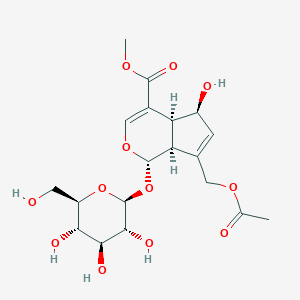

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)
